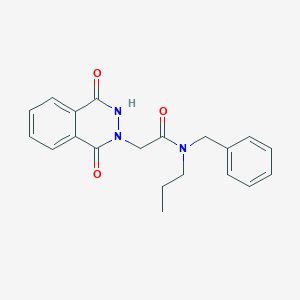
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide, also known as DMXAA, is a small molecule drug that has been studied for its potential as an anti-cancer agent. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
Mechanism of Action
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that act as messengers between cells in the immune system. Specifically, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide activates the production of tumor necrosis factor alpha (TNF-α), which is a cytokine that can cause cancer cells to die.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to activating the immune system, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been shown to increase blood flow to tumors, which can enhance the effectiveness of chemotherapy and radiation therapy. N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has also been shown to reduce the formation of new blood vessels, which can slow the growth of tumors.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide is that it has been shown to be effective in preclinical studies. However, one limitation is that N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has not yet been approved for use in humans. Additionally, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. This can make it difficult to determine the optimal dose for use in humans.
Future Directions
Future research on N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide could focus on several areas. One area of interest is the development of new synthesis methods that could make N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide more accessible for research and potential clinical use. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide treatment. Additionally, future research could focus on the development of combination therapies that could enhance the effectiveness of N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide.
Synthesis Methods
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide can be synthesized through a multistep process starting with 2,6-dimethylphenylacetic acid. The acid is converted to an acid chloride, which is then reacted with 6-methylpyridine-2-amine to form the amide. The amide is then reduced to N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide using sodium borohydride.
Scientific Research Applications
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has shown promising results in inhibiting the growth of various types of cancer cells, including lung, breast, and colon cancer. N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-6-4-7-11(2)14(10)17-15(18)13-9-5-8-12(3)16-13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVKMSYJHULUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B7538294.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B7538321.png)
![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)
![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)

![5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide](/img/structure/B7538346.png)
![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one](/img/structure/B7538349.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)

![N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7538376.png)

![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)